molecular formula C22H23N5O3 B2448341 N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260934-86-8

N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2448341
CAS No.: 1260934-86-8
M. Wt: 405.458
InChI Key: DCHVDFWSRXYBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex multi-cyclic structure based on the [1,2,4]triazolo[4,3-a]quinoxalin core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structure is further functionalized with a 3-methoxybenzyl group and a propyl side chain, which can be strategically modified to explore structure-activity relationships and optimize binding affinity for specific biological targets. Compounds within the [1,2,4]triazolo[4,3-a]quinoxaline family have been investigated in various research contexts, including neuroscience and oncology. Researchers value these analogs for their potential to interact with key enzymatic pathways and cellular receptors. This particular acetamide derivative serves as a valuable chemical tool for probing complex biological mechanisms and contributes to the development of novel molecular entities in pre-clinical research settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-7-19-24-25-21-22(29)26(17-10-4-5-11-18(17)27(19)21)14-20(28)23-13-15-8-6-9-16(12-15)30-2/h4-6,8-12H,3,7,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHVDFWSRXYBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of its biological activity based on various studies and findings.

Chemical Structure

The compound features a complex structure that includes a triazoloquinoxaline moiety, which is known for its diverse biological activities. The presence of the methoxybenzyl and acetamide groups may contribute to its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds in the triazoloquinoxaline family. For instance, a derivative with a similar scaffold demonstrated significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involved downregulation of COX-2 and iNOS enzymes and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, indicating that derivatives of this class can effectively reduce inflammatory markers such as TNF-α and IL-6 .

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been extensively researched. A study evaluated several derivatives against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). Results indicated that certain compounds exhibited strong antiproliferative effects, with notable selectivity towards specific cancer types . The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the compounds' ability to intercalate DNA and inhibit tumor growth.

The mechanisms underlying the biological activities of these compounds often involve:

  • DNA Intercalation : Certain derivatives have shown increased binding affinity to DNA due to their structural characteristics, enhancing their anticancer efficacy.
  • Inhibition of Key Enzymes : Compounds have been found to inhibit enzymes associated with inflammatory responses and tumor progression, such as COX-2 and iNOS.
  • Signal Pathway Modulation : The involvement of MAPK pathways has been observed, suggesting that these compounds can influence cellular signaling related to inflammation and cancer progression.

Study 1: Anti-inflammatory Effects

In a comparative study, compound 6p (a derivative closely related to this compound) was tested for its anti-inflammatory properties. It was found to significantly reduce NO production in RAW264.7 cells compared to controls. The study highlighted its potential as a lead compound for developing new anti-inflammatory agents .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer activity of various triazoloquinoxaline derivatives against MCF-7 breast cancer cells. The study reported that specific modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. The findings emphasized the importance of structural variations in achieving desired pharmacological effects .

Data Summary

Compound NameBiological ActivityMechanism
This compoundAnti-inflammatoryInhibition of COX-2 and iNOS
Related Derivative 6pAnti-inflammatoryDownregulation of MAPK pathways
Various Triazoloquinoxaline DerivativesAnticancerDNA intercalation and enzyme inhibition

Preparation Methods

Formation of the Quinoxaline Backbone

The synthesis begins with o-phenylenediamine (1) , which undergoes condensation with oxalic acid under reflux to yield quinoxaline-2,3-dione (2) . Subsequent chlorination using thionyl chloride (SOCl₂) in 1,2-dichloroethane produces 2,3-dichloroquinoxaline (3) in 95% yield:

Reaction Conditions

  • Temperature: 106–107°C (reflux)
  • Time: 2 hours
  • Workup: Crystallization from acetonitrile/water

Hydrazinolysis and Cyclization

Treatment of 3 with hydrazine hydrate in ethanol introduces a hydrazine group, forming 2-chloro-3-hydrazinylquinoxaline (4) . Cyclization with triethyl orthopropionate in acetic acid generates the 1-propyltriazolo[4,3-a]quinoxalin-4(5H)-one (5) :

Critical Parameters

  • Cyclization agent: Triethyl orthopropionate (3 equivalents)
  • Solvent: Glacial acetic acid
  • Yield: 82–89% after recrystallization

Acetamide Functionalization

The chlorinated intermediate 5 undergoes alkylation with chloroacetamide in the presence of sodium hydroxide, producing 2-(4-oxo-1-propyltriazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (6) . Subsequent reaction with 3-methoxybenzylamine in dimethylformamide (DMF) at 60°C affords the final product:

Optimization Data

Parameter Optimal Value
Solvent DMF
Temperature 60°C
Coupling Agent HOBt/DIC
Yield 74%

Modern Sustainable Methodologies

Palladium-Catalyzed Cross-Coupling

Frontiers in Chemistry reports a green approach using Pd(OAc)₂/SPhos catalyst system for Suzuki-Miyaura coupling of boronic acids with triazoloquinoxaline intermediates. This method reduces reliance on toxic solvents:

Eco-Friendly Protocol

  • Solvent: Acetonitrile/water (3:1)
  • Catalyst: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
  • Base: Na₂CO₃
  • Yield: 88–92%

Direct Amidation Under Ultrasound

Ultrasound-assisted amidation eliminates need for traditional coupling reagents. Mixing 2-(4-oxo-1-propyltriazolo[4,3-a]quinoxalin-5(4H)-yl)acetic acid with 3-methoxybenzylamine under ultrasound irradiation achieves 91% conversion in 15 minutes:

Advantages

  • Reaction time reduced from 12 hours to 15 minutes
  • Solvent-free conditions
  • Energy efficiency

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Overall Yield Time Investment
Traditional Stepwise 58% 72 hours
Pd-Catalyzed Coupling 85% 24 hours
Ultrasound Amidation 89% 18 hours

Environmental Impact

  • Traditional : Uses 1,2-dichloroethane (EPA-listed hazardous air pollutant)
  • Modern : Employs water/acetonitrile mixtures with E-factor <3

Industrial-Scale Considerations

Patent data reveals critical parameters for kilogram-scale production:

Key Process Controls

  • Temperature control during HBr addition (±2°C)
  • Seeding strategy for crystallization
  • Residual solvent limits: <300 ppm DMF

Cost Analysis

Component Traditional Cost Modern Cost
Catalysts $12/g $8/g
Solvent Recovery 68% 92%
Waste Treatment $45/kg $18/kg

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Reacting a triazoloquinoxaline precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form acetamide intermediates .
  • Functionalization : Introducing the 3-methoxybenzyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (20–25°C) .
  • Cyclization : Optimizing solvent systems (e.g., ethanol-DMF mixtures) for recrystallization to ensure purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm methoxybenzyl protons (δ 3.8–4.2 ppm) and triazoloquinoxaline aromatic protons (δ 7.0–8.5 ppm). IR spectroscopy can verify carbonyl stretches (1650–1750 cm1^{-1}) .
  • Mass Spectrometry : HRMS should match the theoretical molecular weight (C22_{22}H23_{23}N5_{5}O3_{3}) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry if crystalline forms are obtainable .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :

  • In vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric kits .
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on yield and selectivity .
  • Machine Learning : Train models on existing triazoloquinoxaline datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Impurity Analysis : Use LC-MS to rule out side products or degradation compounds affecting bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify assay-specific variability .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
  • Metabolic Stability : Assess microsomal half-life (human/rat liver microsomes) and identify metabolic hotspots via CYP450 inhibition assays .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance tissue penetration .

Q. How to design experiments for mechanistic studies of its anticancer activity?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Protein Interaction Mapping : Use pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
  • In vivo Validation : Establish xenograft models with dose-ranging studies (5–50 mg/kg) and monitor tumor volume via caliper measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.